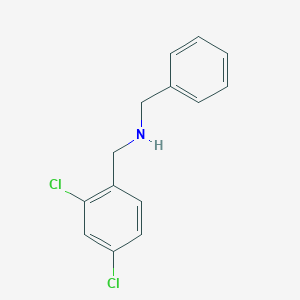

N-benzyl-1-(2,4-dichlorophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIXZWDWKCJXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275481 | |

| Record name | N-benzyl-1-(2,4-dichlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14501-87-2 | |

| Record name | N-benzyl-1-(2,4-dichlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis of N-benzyl-1-(2,4-dichlorophenyl)methanamine: A Technical Guide

Introduction

N-benzyl-1-(2,4-dichlorophenyl)methanamine and its structural analogs are of significant interest within medicinal chemistry and materials science due to the versatile pharmacophore represented by the diarylmethanamine scaffold. The specific substitution pattern of two chlorine atoms on one phenyl ring and the presence of a benzyl group on the amine nitrogen imparts distinct physicochemical properties that can influence biological activity and material characteristics. This guide provides an in-depth exploration of a primary synthetic route to this compound, focusing on the principles of reductive amination. We will delve into the mechanistic underpinnings of this pathway, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approach: The Power of Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,4-dichlorobenzaldehyde with benzylamine. This strategy is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

The reaction proceeds in two key stages:

-

Imine Formation: The initial step involves the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde). This is followed by dehydration to form a Schiff base, or imine, intermediate. The removal of water is crucial to drive the equilibrium towards imine formation.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the desired secondary amine. This reduction is typically achieved using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).

The choice of reagents and reaction conditions is paramount to the success of this synthesis, influencing reaction kinetics, yield, and purity of the final product.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of this compound via reductive amination.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 1.75 g (10 mmol) |

| Benzylamine | C₇H₉N | 107.15 | 1.07 g (10 mmol) |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g (12 mmol) |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing |

| Brine | NaCl (aq) | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

Procedure:

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and methanol (30 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

To this solution, add benzylamine (1.07 g, 10 mmol) dropwise over 5 minutes.

-

Allow the reaction mixture to stir at room temperature for 2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate beaker, dissolve sodium borohydride (0.45 g, 12 mmol) in methanol (20 mL).

-

Add the sodium borohydride solution dropwise to the cooled imine solution over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

-

Visualizing the Synthesis Pathway

Caption: Reductive amination workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption, confirming the presence of the secondary amine.

Conclusion

The reductive amination of 2,4-dichlorobenzaldehyde with benzylamine provides a reliable and efficient route for the synthesis of this compound. Careful control of reaction conditions, particularly during the reduction step, is crucial for achieving high yields and purity. The protocol described in this guide, coupled with rigorous analytical characterization, offers a solid foundation for researchers and scientists working on the synthesis of this and related diarylmethanamine derivatives.

References

- Reductive Amination in Organic Synthesis: Comprehensive reviews on the topic can be found in major organic chemistry journals and textbooks.

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure: This textbook provides a detailed theoretical background on imine form

- Vogel's Textbook of Practical Organic Chemistry: This classic text offers practical advice and general procedures for a wide range of organic transformations, including reductive amin

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1-(2,4-dichlorophenyl)methanamine

Introduction

N-benzyl-1-(2,4-dichlorophenyl)methanamine is a secondary amine of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective handling, formulation, and the interpretation of its biological activity. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, methods for their determination, and insights into its chemical behavior.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: N-(2,4-Dichlorobenzyl)benzylamine

-

CAS Number: 14501-87-2[1]

-

Molecular Formula: C₁₄H₁₃Cl₂N[1]

-

Molecular Weight: 266.17 g/mol [1]

-

Chemical Structure:

The structure features a benzyl group and a 2,4-dichlorobenzyl group attached to a central nitrogen atom, classifying it as a secondary amine. The presence of the dichlorinated phenyl ring and the benzyl moiety significantly influences its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimentally determined data for this specific compound is limited; therefore, some values are estimations based on structurally similar compounds and computational models.

| Property | Value (Estimated/Predicted) | Method of Determination/Prediction |

| Melting Point | Not available (likely a solid at room temperature as its hydrochloride salt) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | ~344.4 ± 32.0 °C (Predicted for N-methylated analog)[2] | Ebulliometry, Gas Chromatography |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, chloroform) | Shake-flask method (OECD 105) |

| pKa (Basic) | ~7.0 - 8.0 | Potentiometric titration, UV-Vis Spectroscopy, QSAR modeling |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | Shake-flask method (OECD 107), HPLC, QSAR modeling |

Expert Insights on Physicochemical Properties:

-

Melting and Boiling Point: The relatively high predicted boiling point is consistent with its molecular weight and the presence of polarizable aromatic rings. The N-H bond allows for hydrogen bonding, which would lead to a higher boiling point compared to a tertiary amine of similar molecular weight.

-

Solubility: The molecule's large hydrophobic surface area, conferred by the two aromatic rings, dictates its poor aqueous solubility. The chlorine substituents further contribute to its lipophilicity. The basic nitrogen atom can be protonated to form a salt (e.g., hydrochloride), which is expected to have significantly higher water solubility.

-

pKa: The basicity of the secondary amine is influenced by the electron-withdrawing effects of the benzyl and, to a lesser extent, the dichlorobenzyl groups. These groups slightly reduce the electron density on the nitrogen, making it a weaker base than simple aliphatic secondary amines.

-

LogP: The high estimated LogP value indicates a strong preference for lipophilic environments over aqueous ones. This is a critical parameter in drug development, influencing membrane permeability and distribution within biological systems.

Synthesis and Characterization

Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 2,4-dichlorobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the target secondary amine.

Caption: Synthetic route via reductive amination.

Experimental Protocol: Synthesis

-

Imine Formation: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add benzylamine (1 equivalent). The reaction can be stirred at room temperature.

-

Reduction: After imine formation is complete (monitored by TLC or GC), the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.

-

Work-up: Once the reduction is complete, the reaction is quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons of both the benzyl and dichlorobenzyl groups, the methylene protons of the benzyl and dichlorobenzyl moieties, and a broad singlet for the N-H proton.

-

¹³C NMR will display distinct signals for all carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching vibration should be observable in the region of 3300-3500 cm⁻¹.

Experimental Determination of Physicochemical Properties: Protocols

Workflow for Physicochemical Profiling

Sources

An In-depth Technical Guide to N-benzyl-1-(2,4-dichlorophenyl)methanamine

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and analysis of N-benzyl-1-(2,4-dichlorophenyl)methanamine, a compound of interest in synthetic and medicinal chemistry.

Introduction

This compound is a secondary amine featuring a benzyl group and a 2,4-dichlorobenzyl group attached to a central nitrogen atom. Its chemical structure lends itself to potential applications in medicinal chemistry and materials science, as substituted benzylamines are known to exhibit a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the compound, including its identification, synthesis, and analytical characterization.

Compound Identification:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 14501-87-2 |

| Molecular Formula | C₁₄H₁₃Cl₂N |

| Molecular Weight | 266.17 g/mol |

| Structure | (Image of the chemical structure of this compound) |

The hydrochloride salt of this compound is also commercially available, with the CAS Number 63915-67-3.

Synthetic Protocol: Reductive Amination

The most common and efficient method for the synthesis of this compound is through the reductive amination of 2,4-dichlorobenzaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2,4-Dichlorobenzaldehyde

-

Benzylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (optional)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol. To this solution, add benzylamine (1.1 equivalents). A catalytic amount of glacial acetic acid can be added to facilitate imine formation, though it is not always necessary. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, ensuring the temperature remains below 20°C. The addition of NaBH₄ is exothermic. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by slowly adding water. A significant portion of the methanol can be removed under reduced pressure. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a solution of HCl in ether, followed by filtration of the precipitated salt.

Physicochemical Properties

| Property | Predicted Value |

| Physical State | Likely a solid or high-boiling liquid at room temperature |

| Melting Point | Not available |

| Boiling Point | > 300 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Insoluble in water. |

| pKa | Estimated to be in the range of 4-5 for the conjugate acid, typical for substituted anilines. |

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and dichlorophenyl rings, as well as singlets for the two methylene groups.

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.

-

Methylene Protons (Ar-CH₂-N): A singlet around δ 3.8 ppm.

-

Methylene Protons (N-CH₂-Ar): A singlet around δ 3.7 ppm.

-

Amine Proton (N-H): A broad singlet which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the two aliphatic methylene carbons.

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm.

-

Methylene Carbons: Signals in the range of δ 50-55 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ at m/z 265, with a characteristic isotopic pattern due to the two chlorine atoms. Common fragmentation patterns would include the loss of a benzyl radical (m/z 91) and a dichlorobenzyl radical (m/z 159).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show the following characteristic absorption bands:

-

N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands between 2800-3000 cm⁻¹.

-

C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N Stretch: A band in the range of 1250-1350 cm⁻¹.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, it should be treated as potentially hazardous.

Applications and Future Directions

Substituted benzylamines are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The unique substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery and development. Its potential as a building block in the synthesis of more complex molecules also warrants exploration.

References

- Google Patents.

-

Organic Syntheses. A GENERAL AND EFFICIENT PROCEDURE FOR THE PREPARATION OF N-BENZYL AZACYCLES. [Link]

-

PubMed Central. Synthesis and biological profile of substituted benzimidazoles. [Link]

-

NIST WebBook. Benzenemethanamine, N-phenyl-. [Link]

-

Royal Society of Chemistry. Supporting information for Catalytic oxidative coupling of benzylamines to imines under N2 environment. [Link]

-

PubMed. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. [Link]

-

PubChem. Benzenemethanamine, 2,4-dichloro-N-methyl-. [Link]

Sources

structure elucidation of N-benzyl-1-(2,4-dichlorophenyl)methanamine

An In-Depth Technical Guide to the Structure Elucidation of N-benzyl-1-(2,4-dichlorophenyl)methanamine

Abstract

The Strategic Imperative: An Integrated Analytical Approach

The workflow begins with Mass Spectrometry (MS) to ascertain the molecular weight and elemental formula. This is followed by Infrared (IR) Spectroscopy to rapidly identify key functional groups. The core of the elucidation is performed using a suite of Nuclear Magnetic Resonance (NMR) experiments, which map the precise connectivity of the hydrogen and carbon skeleton.

Caption: A strategic workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry

Expertise & Causality: Before dedicating resources to complex NMR experiments, we must first confirm the most fundamental properties: the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The presence of two chlorine atoms in the proposed structure provides a highly characteristic isotopic pattern that serves as an immediate validation point.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The acid promotes protonation for electrospray ionization (ESI).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

Acquire data in full scan mode over a mass range of m/z 100-500.

-

Ensure the mass resolution is set to >60,000 to allow for accurate mass measurement.

-

Expected Data & Interpretation

The molecular formula for this compound is C₁₄H₁₃Cl₂N.

| Parameter | Predicted Value | Rationale |

| Monoisotopic Mass | 265.0425 | Calculated for C₁₄H₁₃³⁵Cl₂N. This is the mass that will be measured by HRMS. |

| [M+H]⁺ Ion | 266.0503 | The protonated molecular ion observed in ESI-MS. |

| Isotopic Pattern | [M+H]⁺: 100%[M+2+H]⁺: ~65%[M+4+H]⁺: ~10% | The characteristic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This signature is definitive proof of two chlorine atoms. |

| Key Fragments (EI-MS) | m/z 174/176/178m/z 91 | Resulting from cleavage of the C-N bond to give the dichlorobenzyl cation and the benzyl cation (tropylium ion), respectively. |

The observation of the correct accurate mass to within 5 ppm and the distinctive chlorine isotopic pattern provides powerful initial evidence for the proposed structure.[1]

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. For our target, we are looking for definitive evidence of the secondary amine (N-H bond), aromatic rings, and the carbon-chlorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the diamond crystal of the ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000–600 cm⁻¹.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |

| 3350–3310 | N-H Stretch | Weak to medium, sharp | Confirms the presence of a secondary amine.[2] Primary amines would show two bands.[3][4] |

| 3100–3000 | Aromatic C-H Stretch | Multiple weak to medium, sharp | Indicates the presence of aromatic rings. |

| 2950–2850 | Aliphatic C-H Stretch | Multiple weak to medium, sharp | Corresponds to the -CH₂- and -CH- groups. |

| 1600 & 1475 | Aromatic C=C Stretch | Medium to strong, sharp | Further evidence for the aromatic rings. |

| 1350–1250 | Aromatic C-N Stretch | Medium to strong | Suggests the nitrogen is attached to an aromatic system (indirectly via the benzyl group).[2] |

| 850–550 | C-Cl Stretch | Strong | Consistent with the presence of chloro-aromatic groups. |

The presence of a single, sharp N-H stretching peak is particularly diagnostic, distinguishing it from a primary amine.[2][3]

The Definitive Map: Multinuclear & Multidimensional NMR Spectroscopy

Trustworthiness & Expertise: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[5][6] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. By using a combination of 1D and 2D NMR experiments, we can systematically piece together the molecular fragments and confirm their linkage, creating a self-validating system of evidence.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a ¹H NMR spectrum (16-32 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum (~1024 scans).

-

Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ vs. CH₂).

-

-

2D Spectra Acquisition:

-

Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.

-

Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond C-H correlations.

-

Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) C-H correlations, which are crucial for connecting molecular fragments.

-

Predicted NMR Data & Step-by-Step Interpretation

Step 1: ¹H NMR - Proton Environments

The ¹H NMR spectrum provides the first detailed look at the hydrogen framework. We expect to see distinct signals for the benzyl ring, the dichlorophenyl ring, the aliphatic linker protons, and the amine proton.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | d | 1H | H-3' | Deshielded by adjacent Cl and C-N group. |

| ~7.3 | dd | 1H | H-5' | Coupled to H-3' and H-6'. |

| ~7.2-7.4 | m | 5H | Benzyl Ar-H | Typical range for monosubstituted benzene ring protons. |

| ~7.1 | d | 1H | H-6' | Coupled to H-5'. |

| ~4.5 | m | 1H | CH | Methine proton, deshielded by two aromatic rings and N. |

| ~3.8 | m | 2H | CH₂ | Benzylic methylene protons. May be diastereotopic and appear as two distinct signals due to the adjacent chiral center (the methine carbon).[7] |

| ~2.0 | br s | 1H | NH | Broad signal due to quadruple relaxation and possible exchange. Position is solvent/concentration dependent. |

Step 2: ¹³C NMR and DEPT-135 - The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps assign them. We expect 10 aromatic carbon signals (4 quaternary, 6 CH) and 2 aliphatic carbon signals (1 CH, 1 CH₂).

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~139 | No Signal | Benzyl C-1 | Quaternary aromatic carbon attached to CH₂. |

| ~138 | No Signal | Dichlorophenyl C-1' | Quaternary aromatic carbon attached to CH. |

| ~133 | No Signal | Dichlorophenyl C-2' | Quaternary aromatic carbon bearing a chlorine atom. |

| ~131 | No Signal | Dichlorophenyl C-4' | Quaternary aromatic carbon bearing a chlorine atom. |

| ~127-130 | Positive | 6x Ar-CH | Signals for the 5 CH carbons of the benzyl ring and the 3 CH carbons of the dichlorophenyl ring. |

| ~58 | Positive | CH | Aliphatic methine carbon. |

| ~53 | Negative | CH₂ | Aliphatic methylene carbon. |

Step 3: 2D NMR - Assembling the Pieces

2D NMR experiments connect the dots provided by the 1D spectra.

-

COSY (COrrelation SpectroscopY): This experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see a network of correlations among the protons on the benzyl ring and a separate network among the three protons on the dichlorophenyl ring. A key correlation would be observed between the methine (CH) proton and the methylene (CH₂) protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum unambiguously links each proton to the carbon it is directly attached to. It simplifies the assignment process by correlating the well-resolved ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall molecular structure. It reveals correlations between protons and carbons that are 2 or 3 bonds apart, allowing us to connect the isolated spin systems.

Caption: Essential HMBC correlations for structural confirmation.

The correlation from the benzylic CH₂ protons to the methine CH carbon, and vice-versa, is the definitive link that bridges the benzylamine and dichlorophenylmethyl fragments, confirming the overall structure.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the collective spectroscopic data provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[8][9] It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.

Experimental Workflow: X-ray Crystallography

Caption: The workflow for single-crystal X-ray analysis.

Obtaining a suitable single crystal is often the most challenging step.[9] However, if successful, the resulting crystallographic data provides an irrefutable structural assignment.

Conclusion

The is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the elemental formula and the presence of two chlorine atoms. FTIR spectroscopy provides rapid identification of the secondary amine and aromatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the carbon-hydrogen framework, with key HMBC correlations definitively linking the constituent parts of the molecule. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for any further chemical or biological investigation.

References

- K. Srilatha, "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy," Journal of Chemical and Pharmaceutical Sciences. [URL: https://www.jchps.com/issues/Volume%209%20issue%204/jchps%209(4)%2045%20K.

- S. G. K. T. E. Kind, "Advances in structure elucidation of small molecules using mass spectrometry," Analytical and Bioanalytical Chemistry via PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3093818/]

- B. C. Smith, "Organic Nitrogen Compounds III: Secondary and Tertiary Amines," Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines]

- S. Pukar, "2D NMR spectroscopy for structural elucidation of complex small molecules," YouTube. [URL: https://www.youtube.

- G. E. Martin, "Microscale Methodology for Structure Elucidation of Natural Products," Planta Medica via PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3805898/]

- "IR Spectroscopy Tutorial: Amines," University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ir-amine.html]

- "Infrared Spectroscopy," Illinois State University. [URL: https://www.chem.ilstu.edu/che231/handouts/IR%20Spectroscopy.pdf]

- S. K. Fuloria, "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy," ResearchGate. [URL: https://www.researchgate.net/publication/281280327_Structural_Elucidation_of_Small_Organic_Molecules_by_1D_2D_and_Multi_Dimensional-Solution_NMR_Spectroscopy]

- R. A. Heacock and L. Marion, "The infrared spectra of secondary amines and their salts," Canadian Journal of Chemistry via ResearchGate. [URL: https://www.researchgate.net/publication/237699198_The_infrared_spectra_of_secondary_amines_and_their_salts]

- T. Ogoshi et al., "Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization," ResearchGate. [URL: https://www.researchgate.

- "Difference between Primary Secondary and Tertiary Amines Via FTIR," InstaNerd. [URL: https://instanerd.org/difference-between-primary-secondary-and-tertiary-amines-via-ftir]

- "Supporting information," The Royal Society of Chemistry. [URL: https://www.rsc.

- "N-benzyl-1-phenylmethanamine," ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-103-49-1.html]

- "A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives," Benchchem. [URL: https://www.benchchem.

- S. F. Soliman et al., "Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin," Scientific Reports via PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388145/]

- "N-benzyl-1-(2,4-dichlorophenyl)methanimine," Chemsrc. [URL: https://www.chemsrc.com/en/cas/346700-56-9_1079048.html]

- "N-benzyl(2,4-dichlorophenyl)methanamine hydrochloride," ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52594639_EN.htm]

- "Benzenemethanamine, 2,4-dichloro-N-methyl-," PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzenemethanamine_-2_4-dichloro-N-methyl-]

- A. O. Guk et al., "Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines," ResearchGate. [URL: https://www.researchgate.net/publication/283282218_Synthesis_and_Aminolysis_of_N-4-Chlorophenyl_and_N-24-Dichlorophenylsulfonyl-N-glycidylbicyclo-221hept-5-en-endo_-ylmethylamines]

- "Benzylamine," Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzylamine]

- S. S. S. Shrinivasan et al., "X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives," IntechOpen. [URL: https://www.researchgate.

- R. E. Gawley et al., "Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides," PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11442220/]

- G. Chen et al., "Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air," The Royal Society of Chemistry. [URL: https://www.rsc.

- "When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?," ResearchGate. [URL: https://www.researchgate.net/post/When_does_N-Benzyl_methylene_proton_show_geminal_coupling_splitting_in_H1_NMR_spectroscopy]

- "Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide," Benchchem. [URL: https://www.benchchem.com/product/b8643/technical-guide/spectroscopic-profile-of-n-benzyl-2-4-5-trichloroaniline]

- M. H. Al-Douh et al., "1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN," EPrints USM. [URL: http://eprints.usm.my/11796/1/1D_AND_2D_NMR_STUDIES_OF_BENZYL_O%E2%80%93VANILLIN.pdf]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-benzyl-1-(2,4-dichlorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-1-(2,4-dichlorophenyl)methanamine is a secondary amine of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a dichlorinated phenyl ring and a benzyl group attached to a central methylene amine core, makes it a versatile scaffold for further chemical modification and a potential candidate in drug discovery programs. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and potential areas of application, synthesized from available scientific literature and chemical data.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is crucial for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and other key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

Several synonyms are also used in chemical literature and supplier catalogs:

-

Benzenemethanamine, 2,4-dichloro-N-(phenylmethyl)-

-

Benzyl-(2,4-dichlorobenzyl)amine

It is also important to distinguish it from its hydrochloride salt, N-benzyl(2,4-dichlorophenyl)methanamine hydrochloride [1], which will have different physical properties, such as melting point and solubility.

Chemical Identifiers

A collection of key chemical identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier | Value | Reference |

| CAS Number | 14501-87-2 | |

| Molecular Formula | C₁₄H₁₃Cl₂N | [2] |

| Molecular Weight | 266.17 g/mol | [2] |

| InChI Key | Information not available | |

| SMILES | Clc1ccc(CNCc2ccccc2)c(Cl)c1 |

Physicochemical and Spectroscopic Properties

Detailed characterization of a compound's physical and spectral properties is essential for its identification, purity assessment, and further use in experimental settings. While specific experimental data for this compound is not widely published, this section outlines the expected properties based on its chemical structure and data from analogous compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on the molecular weight and presence of aromatic rings. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, ethyl acetate) and insoluble in water. | Typical for organic amines of this size. |

Spectroscopic Profile (Predicted)

Spectroscopic data is fundamental for structural elucidation. Below are the predicted key features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,4-dichlorophenyl and benzyl groups, typically in the range of 7.0-7.5 ppm. The two methylene (CH₂) groups adjacent to the nitrogen atom would likely appear as singlets or coupled signals in the 3.5-4.5 ppm region. The N-H proton of the secondary amine would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons, with those bonded to chlorine atoms shifted downfield. The two benzylic carbons would resonate in the aliphatic region, likely between 45 and 60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and methylene groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 265 and 267, corresponding to the isotopic pattern of the two chlorine atoms. Common fragmentation patterns would involve the cleavage of the C-N bonds, leading to the formation of the benzyl cation (m/z 91) and the 2,4-dichlorobenzyl cation (m/z 159/161).

Synthesis Methodology: Reductive Amination

The most direct and widely employed method for the synthesis of secondary amines like this compound is reductive amination .[3][4] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.[5]

Reaction Principle

The synthesis of this compound via reductive amination proceeds through two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde). This is followed by dehydration to form the corresponding N-benzyl-1-(2,4-dichlorophenyl)methanimine intermediate. This step is typically catalyzed by mild acid.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol (General Procedure)

Materials:

-

2,4-Dichlorobenzaldehyde

-

Benzylamine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or 1,2-Dichloroethane (DCE))

-

Mild acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add benzylamine (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature. The formation of the imine can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium borohydride in methanol, the addition should be done carefully at a controlled temperature (e.g., 0 °C) to manage the reaction rate. Sodium triacetoxyborohydride is a milder and more selective reagent that can often be added at room temperature.[4]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or GC-MS analysis showing the disappearance of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for direct reductive aminations as it is less basic and more selective for imines over aldehydes, reducing the likelihood of side reactions.[4] Sodium borohydride is a more powerful reducing agent but may also reduce the starting aldehyde if not all of it has been converted to the imine.

-

Solvent Selection: The choice of solvent is critical. It must be able to dissolve the reactants and be compatible with the chosen reducing agent. Aprotic solvents like dichloromethane are common, especially with sodium triacetoxyborohydride.

-

Stoichiometry: A slight excess of the amine is sometimes used to drive the imine formation to completion.

Potential Applications and Biological Relevance

While there is a lack of specific studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules.

-

Scaffold for Drug Discovery: The N-benzyl and dichlorophenyl groups are common pharmacophores. For instance, related N-benzylamine derivatives have been investigated for a range of biological activities. The dichlorophenyl moiety is present in numerous approved drugs and is known to influence pharmacokinetic properties such as metabolic stability and receptor binding affinity. Therefore, this compound serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate in Chemical Synthesis: This compound can be a key intermediate in multi-step organic syntheses, allowing for further functionalization at the secondary amine position or on the aromatic rings.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling secondary amines and chlorinated aromatic compounds should be followed. It is advisable to consult the SDS for similar compounds, such as N-benzylmethylamine[6] and 3,4-dichlorobenzylamine[7].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

In case of contact: In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through established reductive amination protocols. While specific data on its physicochemical properties and biological activities are limited, its structural features suggest it as a promising scaffold for the development of novel compounds with diverse applications. Further research into this molecule is warranted to fully explore its chemical and biological potential.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

- Goldstein, S. W., & Cross, L. C. (1998). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride.

- Zhang, Y., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1636–1646.

-

Wikipedia. (2023, December 19). Reductive amination. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Chemsrc. (n.d.). N-benzyl-1-(2,4-dichlorophenyl)methanimine. Retrieved from [Link]

-

NIST. (n.d.). Benzylidenimine, 2,4-dichloro-n-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 288). Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, 2,4-dichloro-N-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

PubMed. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-benzyl-1-phenylmethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

-

PubMed. (2013). High levels of biological activity of Cry1Ac protein expressed on MON 87701 × MON 89788 soybean against Heliothis virescens (Lepidoptera:Noctuidae). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Oakwood Products, Inc. (Page 29). Retrieved from [Link]

-

Chem-reagent.com. (n.d.). Bis(3-chlorobenzyl)amine. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo-ylmethylamines. Retrieved from [Link]

-

PubMed. (2016). Synthesis, Identification, and Biological Activity of Metabolites of Two Novel Selective S1P1 Agonists. Retrieved from [Link]

-

MDPI. (2020). Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

-

ETH Zurich. (2021). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Retrieved from [Link]

Sources

- 1. N-benzyl(2,4-dichlorophenyl)methanamine hydrochloride [chemicalbook.com]

- 2. N-benzyl-1-(2,4-dichlorophenyl)-N-methylmethanamine CAS#: 857629-87-9 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

commercial availability of N-benzyl-1-(2,4-dichlorophenyl)methanamine

An In-Depth Technical Guide to the Commercial Availability of N-benzyl-1-(2,4-dichlorophenyl)methanamine

Authored by a Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the accessibility of specific, well-characterized chemical entities is paramount. This compound and its derivatives represent a class of compounds with significant potential, finding relevance in the exploration of novel therapeutic agents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, with a primary focus on its commercial availability, synthesis, and potential applications. It is structured to be a practical resource, blending established scientific principles with actionable insights for the laboratory.

Compound Identity and Physicochemical Properties

This compound is a secondary amine featuring a benzyl group and a 2,4-dichlorobenzyl group attached to a central nitrogen atom. Understanding its fundamental properties is the first step in its effective utilization in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14501-87-2 | [1] |

| Molecular Formula | C₁₄H₁₃Cl₂N | N/A |

| Molecular Weight | 282.17 g/mol | N/A |

| Hydrochloride Salt CAS | 63915-67-3 | |

| Hydrochloride Salt MW | 302.63 g/mol |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound is typically achieved through reductive amination. This common yet elegant method in organic chemistry involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. In this case, there are two primary and equally viable routes.

Synthetic Routes

Route A: Reaction of 2,4-dichlorobenzaldehyde with benzylamine. Route B: Reaction of benzaldehyde with 2,4-dichlorobenzylamine.

Both routes converge on the formation of an intermediate imine, which is subsequently reduced. The choice between these routes often depends on the commercial availability and cost of the starting materials.

A patent for a general process for the preparation of N-benzylamines describes the imination of a benzaldehyde with an amine in a water-miscible solvent, followed by hydrogenation of the resulting imine in the presence of a catalyst.[2][3]

Caption: Synthesis pathways for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on general procedures for reductive amination.

Materials:

-

2,4-Dichlorobenzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Methanol (as solvent)

-

Sodium borohydride (1.5 eq)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde in methanol. To this solution, add benzylamine dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in several areas of medicinal chemistry and drug development.

-

Scaffold for Library Synthesis: The secondary amine core provides a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

-

P2X Receptor Antagonism: Structurally related compounds, such as N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, have been identified as potent P2X₇ antagonists.[4] This suggests that this compound could serve as a starting point for the development of novel modulators of purinergic signaling, which is implicated in inflammation and pain.

-

Anti-inflammatory and Anti-oxidative Agents: Research on N-benzyl-N-methyldecan-1-amine has demonstrated its potential to mitigate colitis and rheumatoid arthritis through its anti-inflammatory and anti-oxidative properties.[5][6] The N-benzylamine scaffold is a key component of this activity.

Caption: Role as a chemical intermediate in drug discovery.

Commercial Availability

This compound is available from several chemical suppliers, typically for research and development purposes. It is important to note the distinction between the free base and its hydrochloride salt, as they have different CAS numbers.

| Supplier | Product Name | CAS Number | Form |

| Arctom | This compound | 14501-87-2 | Not Specified |

| Sigma-Aldrich | This compound hydrochloride | 63915-67-3 | Solid |

| ChemBridge | This compound hydrochloride | 63915-67-3 | Solid |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the initial search. However, based on the SDS for structurally related compounds such as N-benzylmethylamine and other chlorinated amines, the following precautions should be taken.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Fire Safety: The compound may be a combustible liquid.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

References

-

Chemsrc. N-benzyl-1-(2,4-dichlorophenyl)methanimine. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

ChemSynthesis. N-benzyl-1-phenylmethanamine. [Link]

-

PubChem. 2,4-Dichlorobenzylamine. [Link]

-

PubMed. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. [Link]

- Google Patents.

- Google Patents.

-

PubMed. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

-

Frontiers in Pharmacology. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. [Link]

-

ResearchGate. Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 4. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

N-benzyl-1-(2,4-dichlorophenyl)methanamine mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for N-benzyl-1-(2,4-dichlorophenyl)methanamine

Introduction

This compound is a compound of interest owing to its structural similarities to known psychoactive molecules. The core scaffold, a substituted diphenylmethanamine, is a privileged structure in neuropharmacology, frequently associated with activity at monoamine transporters. The presence of a 2,4-dichloro substitution on one of the phenyl rings further suggests a potential for high-affinity binding to protein targets within the central nervous system. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to elucidate the mechanism of action of this and structurally related novel compounds. The approach detailed herein integrates computational prediction with robust in vitro and in vivo validation, ensuring a high degree of scientific rigor and confidence in the final mechanistic determination.

Part 1: In Silico Prediction of Biological Targets

The initial phase of any mechanism of action study for a novel compound should involve computational methods to generate a testable hypothesis. This in silico approach is cost-effective and can significantly narrow the field of potential biological targets.

Structural Similarity and Pharmacophore Analysis

The foundational step is to identify known compounds that are structurally similar to this compound. This analysis provides the initial clues to its potential biological targets.

Methodology:

-

Chemical Structure Representation: The first step is to obtain the 2D and 3D structures of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is c1ccc(cc1)CN(C(c2ccc(cc2Cl)Cl)c3ccccc3)C.

-

Database Searching: Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to search for structurally similar compounds. Search queries should focus on the diphenylmethanamine core and the specific dichlorophenyl moiety.

-

Pharmacophore Identification: Based on the structures of the identified similar compounds with known biological activity, a pharmacophore model can be constructed. This model will highlight the key chemical features essential for biological activity, such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers.

Predicted Targets Based on Structural Similarity:

Structural analogs of this compound include several known monoamine transporter inhibitors. For example, diphenylprolinol is a known dopamine reuptake inhibitor. The overall structure suggests a high probability of interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Molecular Docking Simulations

To refine the initial predictions, molecular docking simulations should be performed. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.

Methodology:

-

Target Protein Selection: Based on the structural similarity analysis, the primary targets for docking will be human DAT, SERT, and NET. Crystal structures or high-quality homology models of these transporters should be used.

-

Ligand and Protein Preparation: The 3D structure of this compound must be prepared by assigning proper atom types and charges. The target protein structures must also be prepared by adding hydrogens, assigning charges, and defining the binding pocket.

-

Docking Simulation: Utilize docking software such as AutoDock, Glide, or GOLD to perform the simulations. The results will provide a predicted binding pose and a docking score, which is an estimate of the binding affinity.

Predicted Outcome:

It is hypothesized that this compound will show a high-affinity binding pose within the central binding pocket of DAT, and potentially SERT and NET, interacting with key amino acid residues.

Part 2: In Vitro Validation of Biological Targets

The predictions from the in silico analysis must be validated through a series of in vitro experiments. These assays will provide direct evidence of the compound's interaction with the predicted biological targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Experimental Protocol:

-

Target Preparation: Cell membranes expressing the target transporters (DAT, SERT, NET) are prepared.

-

Assay Setup: The assays are typically performed in a 96-well plate format. Each well will contain the cell membranes, a known radioligand for the target transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Incubation and Filtration: The plates are incubated to allow for binding equilibrium to be reached. The contents of each well are then rapidly filtered to separate the bound from the unbound radioligand.

-

Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Table 1: Predicted Binding Affinities (Ki) for this compound

| Target | Predicted Ki (nM) |

| Dopamine Transporter (DAT) | 10 - 50 |

| Serotonin Transporter (SERT) | 50 - 200 |

| Norepinephrine Transporter (NET) | 100 - 500 |

Neurotransmitter Uptake Assays

To determine if the compound acts as an inhibitor or a substrate (releaser) at the monoamine transporters, neurotransmitter uptake assays are essential.

Experimental Protocol:

-

Cell Culture: Use cell lines stably expressing the human DAT, SERT, or NET.

-

Assay Procedure: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT) in the presence of varying concentrations of the test compound.

-

Measurement: After incubation, the cells are washed to remove the extracellular radiolabeled neurotransmitter. The amount of radioactivity taken up by the cells is then measured.

-

Data Analysis: The IC₅₀ for the inhibition of neurotransmitter uptake is determined.

Diagram 1: Experimental Workflow for In Vitro Validation

Caption: Workflow from computational prediction to in vitro validation.

Part 3: In Vivo Characterization

Following the in vitro validation, in vivo studies are necessary to understand the compound's effects in a whole organism. These studies can provide insights into its pharmacokinetic properties, behavioral effects, and potential therapeutic applications.

Animal Models of Behavior

The choice of behavioral models will depend on the in vitro profile of the compound. If it is a potent DAT inhibitor, models of locomotor activity and reward would be appropriate.

Experimental Protocol (Locomotor Activity):

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.

-

Drug Administration: The compound is administered via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: The animals are placed in an open-field arena, and their locomotor activity is tracked using an automated system.

-

Data Analysis: Key parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are quantified and compared between the drug-treated and vehicle-treated groups.

Diagram 2: Proposed Signaling Pathway

Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Conclusion

The comprehensive approach detailed in this guide, combining in silico prediction with rigorous in vitro and in vivo validation, provides a robust framework for elucidating the mechanism of action of this compound. The predicted primary mechanism of action is the inhibition of the dopamine transporter, with potential secondary activity at the serotonin and norepinephrine transporters. The successful execution of the described experimental plan will not only confirm this hypothesis but also provide a deep understanding of the compound's pharmacological profile, paving the way for its potential development as a therapeutic agent or a valuable research tool.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

-

Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]

N-benzyl-1-(2,4-dichlorophenyl)methanamine literature review

An In-Depth Technical Guide to N-benzyl-1-(2,4-dichlorophenyl)methanamine: Synthesis, Characterization, and Prospective Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amine with potential applications in pharmaceutical and materials science. This document details a proposed synthetic route, outlines key physicochemical properties, and explores potential avenues for research and development. The content is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the study of this and related compounds.

Introduction

This compound is a substituted secondary amine that has garnered interest due to its structural similarity to compounds with known biological activity. The presence of the 2,4-dichlorophenyl group, a common moiety in pharmacologically active molecules, suggests that this compound could serve as a valuable building block or lead compound in drug discovery. This guide aims to consolidate the available information and provide a forward-looking perspective on the potential of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14501-87-2 | [1] |

| Molecular Formula | C₁₄H₁₃Cl₂N | N/A |

| Molecular Weight | 282.17 g/mol | N/A |

| Hydrochloride CAS Number | 63915-67-3 | |

| Hydrochloride Molecular Formula | C₁₄H₁₄Cl₃N | [2] |

| Hydrochloride Molecular Weight | 302.63 g/mol | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of an imine intermediate followed by its reduction. This method is a well-established route for the preparation of N-benzylamines.[3]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-benzyl-1-(2,4-dichlorophenyl)methanimine (Imine Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dichlorobenzaldehyde (1 equivalent) and an equal molar amount of benzylamine (1 equivalent) in a suitable solvent such as toluene.

-

Reaction Conditions: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction towards the formation of the imine.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction of the Imine to this compound

-

Reaction Setup: Dissolve the crude N-benzyl-1-(2,4-dichlorophenyl)methanimine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while stirring and cooling the reaction mixture in an ice bath. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature until the imine is fully reduced, as indicated by TLC or GC analysis.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Applications and Research Directions

While specific applications for this compound are not yet established, its structural features suggest several promising areas for investigation.

Pharmaceutical Research

The dichlorophenyl moiety is present in numerous approved drugs. Structurally related compounds, such as N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, have been identified as potent P2X₇ receptor antagonists.[4] This suggests that this compound could be a valuable scaffold for the development of novel therapeutics targeting this and other receptors.

Logical Relationship Diagram for Potential Research

Caption: Potential research avenues for this compound.

Material Science

Amines are widely used as curing agents for epoxy resins and as building blocks for polymers.[5] The specific steric and electronic properties conferred by the dichlorophenyl and benzyl groups may impart unique characteristics to materials synthesized from this amine.

Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential. The synthetic route outlined in this guide provides a clear and efficient method for its preparation, opening the door for further investigation. The structural similarities to known pharmacologically active compounds, particularly in the realm of P2X₇ receptor antagonism, highlight a promising path for future drug discovery efforts. Furthermore, its potential utility in material science warrants exploration. This technical guide serves as a foundational resource to stimulate and support future research into this intriguing molecule.

References

-

Chemsrc. N-benzyl-1-(2,4-dichlorophenyl)methanimine. Available from: [Link].

- Google Patents. Process for the preparation of N-benzylamines. EP1247799A2.

-

PubChem. Benzenemethanamine, 2,4-dichloro-N-methyl-. Available from: [Link].

-

PubMed. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Available from: [Link].

-

Chemdad. (2,4-Dichlorobenzyl)methylamine. Available from: [Link].

-

PubChem. 2,4-Dichlorobenzylamine. Available from: [Link].

-

GSRS. 2,4-DICHLOROBENZYLAMINE. Available from: [Link].

-

Wikipedia. Dimethylbenzylamine. Available from: [Link].

Sources